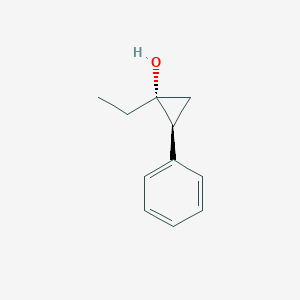

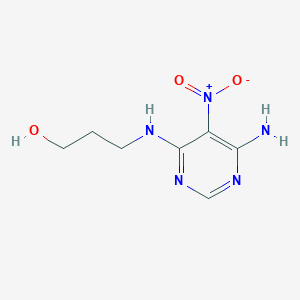

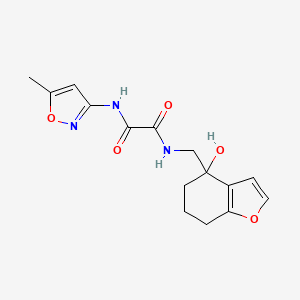

![molecular formula C7H12ClNO B2688661 Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride CAS No. 127430-46-0](/img/structure/B2688661.png)

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a compound with the molecular formula C7H14N2 . It’s a component in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as the reaction of acetylene and ammonia, heating succinamide with zinc dust, and the reaction of furan, ammonia, and steam over an aluminum oxide catalyst at 480-500°C .Molecular Structure Analysis

The molecular weight of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is 126.200 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC can be used .Chemical Reactions Analysis

Pyrrole, a related compound, undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft acylation, Kolbe-Schmitt carboxylation, and Reimer-Tiemann reaction .Physical And Chemical Properties Analysis

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a density of 1.0±0.1 g/cm3, a boiling point of 188.0±9.0 °C at 760 mmHg, and a flash point of 73.2±6.7 °C .Scientific Research Applications

Synthesis and Structural Properties

Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride has been explored in various synthetic routes and structural analysis due to its potential as a polar scaffold in drug discovery. For instance, a practical synthesis of derivatives of hexahydro-2H-thieno[2,3-c]pyrrole, which bears structural similarity, was developed to construct compound libraries for new drug searches. These derivatives demonstrated the potential to generate libraries of 3D-shaped molecules, highlighting the versatility of such scaffolds in medicinal chemistry (Yarmolchuk et al., 2011).

Biological Activities and Applications

Pyrrolo[3,4-c]pyridine derivatives, related to the core structure of hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, have been studied for their broad spectrum of pharmacological properties. These compounds have been investigated as potential treatments for diseases of the nervous and immune systems due to their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities, showcasing the therapeutic potential of hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride-related structures (Wójcicka & Redzicka, 2021).

Catalytic and Synthetic Applications

The catalytic asymmetric synthesis of bicycloprolines from (E)-tert-butyl 6-bromo-2-hexenoate and α-imino esters using a copper(I) complex as a catalyst was reported, highlighting the utility of hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride in synthesizing complex organic structures. This demonstrates the compound's relevance in facilitating complex reactions and constructing novel molecular frameworks (Arpa et al., 2016).

Environmental and Chemical Transformations

Hexabromocyclododecanes (HBCDs), similar in structure to hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride, have been shown to undergo biotransformation by bacterial enzymes, such as LinB from Sphingobium indicum B90A. This process, which includes the conversion of all stereoisomers of HBCDs to less brominated products, illustrates the potential environmental applications of hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride in bioremediation and the study of persistent organic pollutants (Heeb et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJPVPGXNDVUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

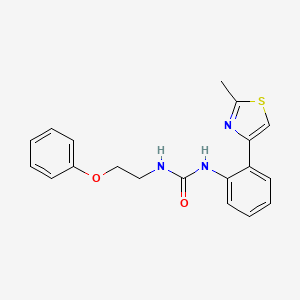

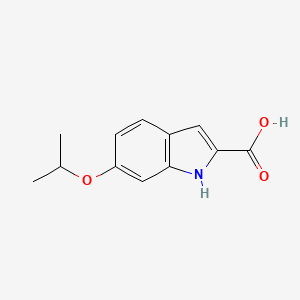

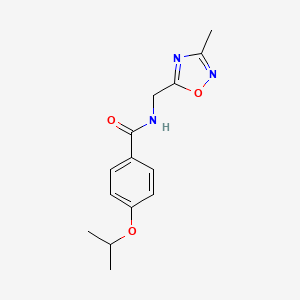

![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)

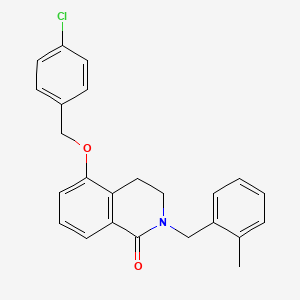

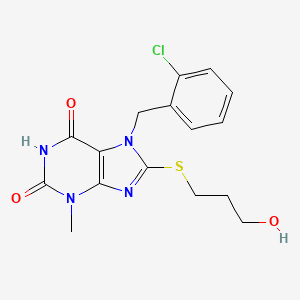

![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)